2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide
Description
2-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide is a benzamide derivative featuring a nitro group at position 5, a chlorine atom at position 2 of the benzoyl ring, and a 2-methylindole-substituted methylamine group. This compound has garnered attention as a ligand for the retinoic acid receptor-related orphan receptor gamma (RORγ), a nuclear receptor implicated in Th17 cell differentiation and autoimmune diseases . Its structural uniqueness lies in the indole moiety, which distinguishes it from other benzamide-based RORγ modulators.
Properties
IUPAC Name |
2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-6-12-7-11(2-5-16(12)20-10)9-19-17(22)14-8-13(21(23)24)3-4-15(14)18/h2-8,20H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDVQMKBJANCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The final step involves the formation of the amide bond by reacting the nitro-chloro benzene derivative with the indole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The indole moiety can undergo oxidation reactions to form oxindole derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: Formation of 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxindole derivatives.
Scientific Research Applications
2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Research: The compound is used to investigate the biological pathways involving indole derivatives and their effects on cellular processes.
Chemical Biology: It serves as a tool compound to study the interactions of indole derivatives with various biological targets.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in treating diseases such as cancer, inflammation, and microbial infections.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as tubulin and caspases.
Pathways Involved: It inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through the activation of caspases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity and chemical properties of 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide can be contextualized by comparing it to related benzamide derivatives. Key structural variations include substituents on the aromatic/heterocyclic rings and their impact on receptor binding, cytotoxicity, and therapeutic efficacy.
Substituted Phenyl Derivatives
- 2-Chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide (2C3MP) Structure: Chlorine and methyl groups on the phenyl ring. Activity: Potent RORγ agonist with 2.1-fold induction of G6PC mRNA and concentration-dependent IL17A/IL17F expression in Th17 cells. Non-cytotoxic up to 10 μM . Key Difference: Lacks the indole moiety, relying on chloro-methylphenyl substitution for RORγ activation.
2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide (2IP6MP)
Heterocyclic Derivatives
2-Chloro-N-[2-(4-ethylphenyl)-1-methyl-1H-benzimidazol-5-yl]-5-nitrobenzamide (8c)
2-Chloro-N-[2-(3-fluoro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide (6f)
Indole-Containing Analogues
- 5-{[6-Chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy}-N-hydroxy-2-methylbenzamide (R34) Structure: Combines benzimidazole, indole, and hydroxamic acid groups. Key Difference: Hydroxamic acid and benzimidazole substituents shift mechanism toward epigenetic modulation.
Structural-Activity Relationship (SAR) Analysis
Key Observations :
Indole vs. Phenyl Substitution : The indole group in the target compound enhances RORγ specificity compared to phenyl-substituted analogues like 2C3MP, likely due to π-π stacking with hydrophobic receptor pockets .
Steric Effects : Bulky substituents (e.g., isopropyl in 2IP6MP) hinder RORγ binding, while smaller groups (e.g., methyl in 2C3MP) optimize interactions .
Heterocyclic Cores : Benzoxazole/benzimidazole derivatives (e.g., 6f, 8c) exhibit divergent target profiles, emphasizing the role of core structure in receptor selectivity .
Biological Activity
2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is a member of the benzamide family, which has been studied for various therapeutic applications, including anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure of this compound includes a chlorinated benzamide moiety and an indole ring, which contribute to its biological activity. The presence of the nitro group is particularly significant as it can influence the compound's reactivity and interaction with biological targets.
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit notable anticancer activities. For instance, studies have shown that certain nitrobenzamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies on related nitrobenzamide derivatives have demonstrated significant inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups (like the nitro group) enhances inhibitory activity by stabilizing the transition state during enzymatic reactions .
| Compound | IC50 (μM) against α-glucosidase | IC50 (μM) against α-amylase |
|---|---|---|
| This compound | TBD | TBD |
| Acarbose | 39.48 ± 0.80 | 5.60 ± 0.30 |
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Binding : The compound likely interacts with the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
- Cellular Uptake : The lipophilicity imparted by the indole moiety may facilitate cellular penetration, allowing for effective intracellular action.
- Signal Modulation : By inhibiting specific enzymes, the compound may alter metabolic pathways that are critical in disease progression, particularly in cancer and diabetes.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antidiabetic Activity : A study demonstrated that derivatives similar to this compound exhibited significant α-glucosidase inhibitory activity, with one compound achieving an IC50 value of 10.75 μM .
- Antimicrobial Properties : Other research has indicated that indole derivatives possess antimicrobial activities against a range of pathogens, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
